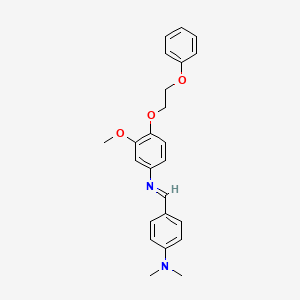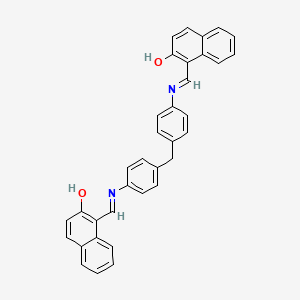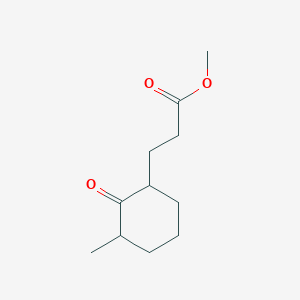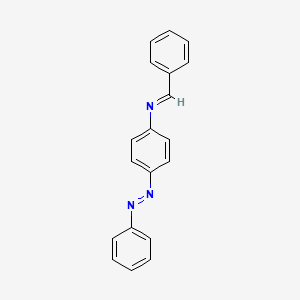
Benzenamine, 4-(phenylazo)-N-(phenylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzènamine, 4-(phénylazo)-N-(phénylméthylène)- est un composé organique complexe connu pour ses propriétés de couleur vibrantes. Il est couramment utilisé dans la production de colorants et de pigments en raison de sa capacité à produire des couleurs intenses. Ce composé est également connu sous son nom chimique, C.I. Solvent Blue 7, et est largement utilisé dans diverses applications industrielles.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de Benzènamine, 4-(phénylazo)-N-(phénylméthylène)- implique généralement la réaction de la 4-(phényldiazényl)benzènamine avec l'aniline et le chlorhydrate d'aniline. La réaction est réalisée à des températures élevées, généralement entre 150 °C et 160 °C, pour produire le composé souhaité . Le processus implique une courte période de chauffage, ce qui entraîne la formation d'Indamine Blue, un colorant basique.
Méthodes de production industrielle
En milieu industriel, la production de Benzènamine, 4-(phénylazo)-N-(phénylméthylène)- suit une voie synthétique similaire, mais à plus grande échelle. Les conditions de réaction sont soigneusement contrôlées pour garantir la pureté et le rendement du produit final. Le composé est ensuite purifié et traité pour une utilisation dans diverses applications, y compris la fabrication de colorants et d'autres processus industriels .
Analyse Des Réactions Chimiques
Types de réactions
Benzènamine, 4-(phénylazo)-N-(phénylméthylène)- subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent décomposer le groupe azo, conduisant à la formation d'amines.
Substitution : Le composé peut subir des réactions de substitution, où un ou plusieurs atomes d'hydrogène sont remplacés par d'autres atomes ou groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l'oxydation, des agents réducteurs comme le borohydrure de sodium pour la réduction et divers nucléophiles pour les réactions de substitution. Les conditions de réaction varient en fonction du résultat souhaité, mais impliquent généralement des températures contrôlées et des solvants spécifiques pour faciliter les réactions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type de réaction et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent produire des quinones, tandis que les réactions de réduction produisent des amines. Les réactions de substitution peuvent entraîner une large gamme de dérivés substitués, chacun ayant des propriétés et des applications uniques.
Applications de recherche scientifique
Benzènamine, 4-(phénylazo)-N-(phénylméthylène)- a de nombreuses applications de recherche scientifique, notamment :
Chimie : Utilisé comme colorant et pigment dans divers processus et études chimiques.
Biologie : Employé dans les techniques de coloration pour les spécimens biologiques.
Médecine : Investigé pour des utilisations thérapeutiques potentielles et comme outil de diagnostic.
Mécanisme d'action
Le mécanisme d'action de Benzènamine, 4-(phénylazo)-N-(phénylméthylène)- implique son interaction avec des cibles moléculaires et des voies dans le système où il est appliqué. Dans les systèmes biologiques, le composé peut se lier à des protéines ou des acides nucléiques spécifiques, modifiant leur fonction et entraînant divers effets. Le groupe azo dans le composé joue un rôle crucial dans son activité, lui permettant de participer à des réactions redox et à d'autres processus chimiques.
Applications De Recherche Scientifique
Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- has numerous scientific research applications, including:
Chemistry: Used as a dye and pigment in various chemical processes and studies.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential therapeutic uses and as a diagnostic tool.
Mécanisme D'action
The mechanism of action of Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- involves its interaction with molecular targets and pathways within the system it is applied to. In biological systems, the compound can bind to specific proteins or nucleic acids, altering their function and leading to various effects. The azo group in the compound plays a crucial role in its activity, allowing it to participate in redox reactions and other chemical processes.
Comparaison Avec Des Composés Similaires
Benzènamine, 4-(phénylazo)-N-(phénylméthylène)- peut être comparé à d'autres composés azo, tels que :
Benzènamine, 4-(phénylazo)- : Structure similaire mais sans le groupe N-(phénylméthylène).
Benzènamine, 4-(phénylazo)-N-(méthyl)- : Contient un groupe méthyle au lieu du groupe phénylméthylène.
Benzènamine, 4-(phénylazo)-N-(éthyl)- : Contient un groupe éthyle au lieu du groupe phénylméthylène.
La particularité de Benzènamine, 4-(phénylazo)-N-(phénylméthylène)- réside dans sa structure spécifique, qui lui confère des propriétés chimiques et physiques distinctes, la rendant adaptée à des applications spécialisées dans la production de colorants et de pigments .
Propriétés
Numéro CAS |
740-85-2 |
|---|---|
Formule moléculaire |
C19H15N3 |
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
1-phenyl-N-(4-phenyldiazenylphenyl)methanimine |
InChI |
InChI=1S/C19H15N3/c1-3-7-16(8-4-1)15-20-17-11-13-19(14-12-17)22-21-18-9-5-2-6-10-18/h1-15H |
Clé InChI |
VRVLFCXOZDZYCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11958742.png)


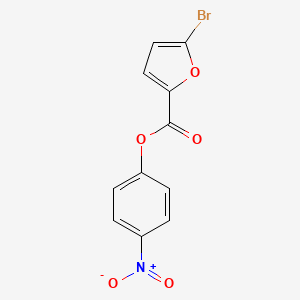
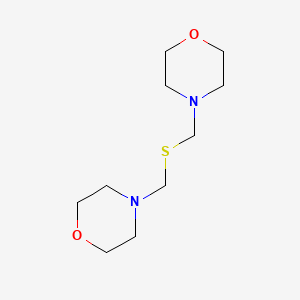

![1-[(3,4-Dimethoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11958775.png)
